![molecular formula C13H15BrN2O B4882960 1-[4-(4-bromophenoxy)butyl]-1H-imidazole](/img/structure/B4882960.png)
1-[4-(4-bromophenoxy)butyl]-1H-imidazole
Overview
Description
1-[4-(4-bromophenoxy)butyl]-1H-imidazole is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.03678 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activities
Imidazole derivatives, including 1-[4-(4-bromophenoxy)butyl]-1H-imidazole, have been extensively studied for their potential as anticancer agents. Research indicates that imidazole-based compounds can inhibit tumor growth and metastasis through various mechanisms:
- Mechanism of Action : Imidazole derivatives are known to interact with DNA and induce apoptosis in cancer cells. For example, a related compound demonstrated superior efficacy compared to traditional chemotherapeutics like cisplatin against colorectal and breast cancer cell lines, with IC50 values indicating strong anticancer activity .
- Case Study : A study highlighted the development of imidazole-based supermolecules that exhibited multitargeting properties against various cancer types. These compounds showed promising results in preclinical trials, paving the way for further clinical investigations .
Antimicrobial Properties
Imidazole compounds also exhibit significant antimicrobial activities. The ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes makes them valuable in developing new antibiotics.
- Research Findings : A systematic review identified several imidazole derivatives with potent antibacterial and antifungal properties. The structure-activity relationship (SAR) studies indicated that modifications on the imidazole ring could enhance efficacy against resistant strains .
Coordination Chemistry
Imidazole's ability to coordinate with metal ions has led to its application in coordination chemistry, particularly in the synthesis of metal complexes used in catalysis and drug delivery.
- Applications : Imidazole ligands are utilized in immobilized metal affinity chromatography (IMAC) for protein purification. The high affinity of imidazole for nickel ions allows for efficient elution of His-tagged proteins, making it a staple technique in biochemical research .
Material Science
The unique properties of imidazole derivatives have made them suitable for applications in material science, particularly in the development of ionic liquids and polymers.
- Ionic Liquids : Compounds like 1-butyl-3-methylimidazolium bromide have been studied for their role as solvents in green chemistry applications, including catalytic processes and biomass conversion .
Environmental Applications
Recent studies have explored the use of imidazole derivatives in environmental remediation processes, particularly in breaking down plastics through methods like "imidazolysis."
- Process Overview : Imidazolysis involves using imidazole to depolymerize polyesters, allowing for recycling and recovery of valuable monomers . This method not only contributes to waste reduction but also provides a pathway for creating new materials from recycled components.
Data Tables
Application Area | Compound Type | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer Agents | Superior activity against cancer cell lines |
Antimicrobial Properties | Antibiotics | Effective against resistant bacterial strains |
Coordination Chemistry | Metal Complexes | Used in protein purification via IMAC |
Material Science | Ionic Liquids | Role in green chemistry and biomass conversion |
Environmental Applications | Plastic Recycling | Efficient depolymerization of polyesters |
Properties
IUPAC Name |
1-[4-(4-bromophenoxy)butyl]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDWSHWKLXSEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN2C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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